Betulin diacetate
Overview
Description
Betulin 3,28-diacetate is a triterpene derivative of betulin, a naturally occurring compound found in the bark of birch trees (Betula species). This compound is known for its diverse biological activities, including antiviral, hepatoprotective, and anticancer properties . Its chemical structure is characterized by the presence of two acetate groups attached to the 3 and 28 positions of the betulin molecule.
Mechanism of Action
Target of Action
Betulin diacetate, a derivative of betulin, is a pentacyclic triterpenoid .
Mode of Action
The specific mechanism of action of this compound is still a subject of detailed research . The activity of betulin, from which this compound is derived, has been linked to the induction of the intrinsic pathway of apoptosis . This process occurs with the sparing of non-cancer cells, and the induction of apoptosis can occur under conditions in which standard therapies fail .
Biochemical Pathways
This compound affects various biochemical pathways. It is synthesized by plants through the mevalonic acid pathway or the methylerythritol phosphate pathway . These reactions take place in the cytosol and the plastids of plants, respectively . The compound is involved in the induction of the intrinsic pathway of apoptosis .
Pharmacokinetics
This compound, like other betulin derivatives, is poorly soluble in water . This hydrophobicity, along with its low solubility, hinders its bioavailability . To address these concerns, new betulin derivatives have been synthesized, and drug delivery systems have emerged as a promising solution . These systems include nanoparticles, microparticles, gel-based systems, suspensions, emulsions, and scaffolds .
Result of Action
The result of this compound’s action is primarily seen in its anti-cancer effects . It has demonstrated tumor-related cytotoxicity towards various cancer cell lines . The induction of apoptosis, particularly in cancer cells, is a significant result of its action .
Action Environment
Betulin, from which this compound is derived, is synthesized by plants to protect against adverse environmental factors such as radiation, bacteria, fungi, viruses, and insects . The action, efficacy, and stability of this compound may be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Betulin diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The properties of this compound are determined by the structural features of this class of compounds and their tendency to form dimers, polymorphism, and isomerization .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action of this compound against malignant cells is still a subject of detailed research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulin 3,28-diacetate is typically synthesized from betulin through an acylation reaction. The process involves heating betulin under reflux with acetic anhydride and acetic acid for 2-5 hours . This reaction results in the formation of betulin 3,28-diacetate. The selective deacetylation of betulin 3,28-diacetate can be achieved using aluminum isopropoxide to obtain betulin 3-acetate .
Industrial Production Methods: Industrial production of betulin 3,28-diacetate involves the extraction of betulin from birch bark, followed by its chemical transformation. The extraction methods include vacuum sublimation, supercritical extraction with carbon dioxide, and extraction with organic solvents . The purified betulin is then subjected to the acylation reaction as described above.
Chemical Reactions Analysis
Types of Reactions: Betulin 3,28-diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Jones oxidation can be used to oxidize the hydroxyl groups at the 3 and 28 positions.
Reduction: Sodium borohydride is commonly used for the reduction of oxidized derivatives.
Major Products: The major products formed from these reactions include betulinic acid, betulonic acid, and various triazole derivatives .
Scientific Research Applications
Betulin 3,28-diacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Betulin 3,28-diacetate is unique among its analogs due to its specific biological activities and chemical properties. Similar compounds include:
Betulin: The parent compound, which is also found in birch bark and has similar biological activities.
Betulinic Acid: An oxidized derivative of betulin with potent anticancer properties.
Lupeol: Another triterpene with anti-inflammatory and anticancer activities.
Oleanolic Acid and Ursolic Acid: Triterpenoids with similar structures and biological activities.
Betulin 3,28-diacetate stands out due to its dual acetylation, which enhances its solubility and bioavailability compared to its parent compound and other derivatives .
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-21(2)24-12-17-34(20-37-22(3)35)19-18-32(8)25(29(24)34)10-11-27-31(7)15-14-28(38-23(4)36)30(5,6)26(31)13-16-33(27,32)9/h24-29H,1,10-20H2,2-9H3/t24-,25+,26-,27+,28-,29+,31-,32+,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROITGPMGDCGI-MQXQNARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244307 | |
Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-69-3 | |
Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betulin diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betulin diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lup-20(29)-ene-3,28-diol, diacetate, (3β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETULIN DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2YW502S1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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